molecular formula C10H10BrClO B13226410 3-Bromo-4-(4-chlorophenyl)butan-2-one

3-Bromo-4-(4-chlorophenyl)butan-2-one

Cat. No.: B13226410
M. Wt: 261.54 g/mol
InChI Key: MSMIBLICDXBBNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-(4-chlorophenyl)butan-2-one: is an organic compound with the molecular formula C10H10BrClO It is a halogenated ketone, characterized by the presence of both bromine and chlorine atoms attached to a butanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Halogenation of 4-(4-chlorophenyl)butan-2-one: One common method involves the bromination of 4-(4-chlorophenyl)butan-2-one using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction typically occurs under mild conditions, often at room temperature or slightly elevated temperatures.

    Industrial Production Methods: Industrially, the compound can be synthesized through a similar halogenation process, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 3-Bromo-4-(4-chlorophenyl)butan-2-one can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Oxidation of the compound can lead to the formation of carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions.

Major Products:

    Substitution: Formation of substituted derivatives like 4-(4-chlorophenyl)butan-2-amine.

    Reduction: Formation of 3-bromo-4-(4-chlorophenyl)butanol.

    Oxidation: Formation of 3-bromo-4-(4-chlorophenyl)butanoic acid.

Scientific Research Applications

Chemistry:

    Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.

    Reagent in Chemical Reactions: Employed in various organic transformations due to its reactive bromine and ketone functional groups.

Biology and Medicine:

    Pharmaceutical Research: Investigated for its potential biological activities and as a precursor for the synthesis of bioactive compounds.

    Biochemical Studies: Used in studies involving enzyme inhibition and protein interactions.

Industry:

    Material Science: Utilized in the synthesis of specialty chemicals and materials with specific properties.

    Agrochemicals: Explored for its potential use in the development of pesticides and herbicides.

Mechanism of Action

The mechanism by which 3-Bromo-4-(4-chlorophenyl)butan-2-one exerts its effects depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is typically displaced by a nucleophile, leading to the formation of a new bond. In reduction reactions, the carbonyl group is reduced to an alcohol, altering the compound’s reactivity and properties. The molecular targets and pathways involved in these reactions are determined by the nature of the nucleophile or reducing agent used.

Comparison with Similar Compounds

    3-Bromo-4-(3-chlorophenyl)butan-2-one: Similar structure but with the chlorine atom in a different position.

    3-Bromo-4-(2-chlorophenyl)butan-2-one: Another positional isomer with the chlorine atom in the ortho position.

    4-(4-Chlorophenyl)butan-2-one: Lacks the bromine atom, making it less reactive in certain chemical reactions.

Uniqueness:

  • The presence of both bromine and chlorine atoms in 3-Bromo-4-(4-chlorophenyl)butan-2-one makes it highly reactive and versatile in various chemical transformations.
  • Its unique structure allows for selective reactions, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

3-bromo-4-(4-chlorophenyl)butan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrClO/c1-7(13)10(11)6-8-2-4-9(12)5-3-8/h2-5,10H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSMIBLICDXBBNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(CC1=CC=C(C=C1)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.